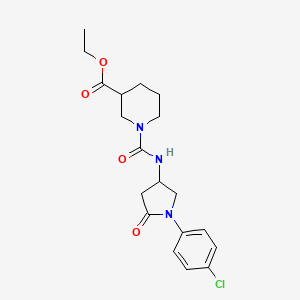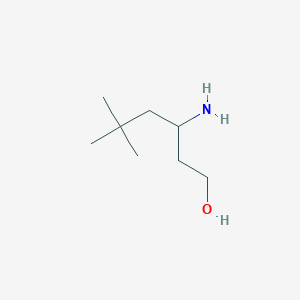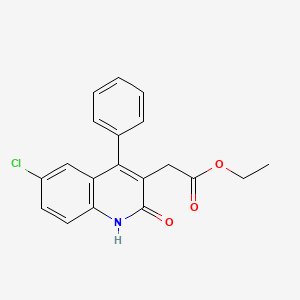
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C22H24FN3O2 and its molecular weight is 381.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antagonist Activity and Neurological Applications
Research has highlighted the compound's potential in acting as an antagonist for 5-HT2 and alpha-1 receptors, suggesting its use in neuropsychiatric and cardiovascular disorders. One study noted the synthesis of derivatives exhibiting potent 5-HT2 antagonist activity without significant alpha-1 antagonist activity in vivo, indicating their usefulness in targeting central 5-HT2 receptors (Watanabe et al., 1992).
Radiolabeling for Imaging Applications
Compounds structurally related to 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-methylbenzyl)pyrrolidine-2,5-dione have been synthesized for radiolabeling, aimed at imaging dopamine D4 receptors. Such compounds are crucial for diagnosing and studying neurological disorders, with one synthesized derivative demonstrating potential as a dopamine D4 receptor imaging agent (Eskola et al., 2002).
Anticonvulsant Activity
Several studies have been dedicated to exploring the anticonvulsant activities of derivatives. Research into N-Mannich bases derived from this compound and similar structures has shown promising results in preclinical models for epilepsy, highlighting their potential as antiepileptic agents (Obniska et al., 2012).
Anticancer and Anti-inflammatory Activities
Derivatives have been synthesized and evaluated for their potential anti-inflammatory and anticancer activities. This includes efforts to discover new molecules with improved therapeutic profiles for treating cancer and inflammation, showcasing the compound's versatility in drug development (Kumar et al., 2014).
Antimycobacterial Activity
Spiro-piperidin-4-ones, structurally related to the compound , have been synthesized and found to possess antimycobacterial activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This suggests potential applications in treating tuberculosis and other mycobacterial infections (Kumar et al., 2008).
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O2/c1-16-2-4-17(5-3-16)15-26-21(27)14-20(22(26)28)25-12-10-24(11-13-25)19-8-6-18(23)7-9-19/h2-9,20H,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJOPXSOFRHQJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B2590953.png)

![6-{[5-(4-chlorophenyl)-2-pyrimidinyl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B2590956.png)




![1-{4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2590961.png)
![2-ethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2590964.png)
![4-(4-methoxybenzyl)-5-[1-(phenoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2590966.png)
![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl](2-thienyl)methanone](/img/structure/B2590971.png)
![N-benzyl-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2590973.png)
![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
